(R)-2-amino-2,3-dimethylbutanoic acid
CAS No.: 53940-82-2
Cat. No.: VC21541792
Molecular Formula: C6H13NO2
Molecular Weight: 131,18 g/mole
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53940-82-2 |
---|---|
Molecular Formula | C6H13NO2 |
Molecular Weight | 131,18 g/mole |
IUPAC Name | (2R)-2-amino-2,3-dimethylbutanoic acid |
Standard InChI | InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t6-/m1/s1 |
Standard InChI Key | GPYTYOMSQHBYTK-ZCFIWIBFSA-N |
Isomeric SMILES | CC(C)[C@](C)(C(=O)[O-])[NH3+] |
SMILES | CC(C)C(C)(C(=O)O)N |
Canonical SMILES | CC(C)C(C)(C(=O)[O-])[NH3+] |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
(R)-2-amino-2,3-dimethylbutanoic acid is registered with CAS number 53940-82-2 and carries several synonyms in scientific literature and commercial catalogs. These alternative names reflect different naming conventions in chemistry while referring to the same chemical entity.
Identifier Type | Value |
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CAS Number | 53940-82-2 |
Molecular Formula | C₆H₁₃NO₂ |
Molecular Weight | 131.17 g/mol |
IUPAC Name | (R)-2-amino-2,3-dimethylbutanoic acid |
Common Synonyms | D-alpha-methylvaline, (2R)-2-ammonio-2,3-dimethylbutanoate, D-2-Methylvaline, H-ALPHA-ME-D-VAL-OH |
InChI | InChI=1/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t6-/m1/s1 |
SMILES | CC(C)C(C)(C(=O)O)N |
The table above summarizes the key chemical identifiers for (R)-2-amino-2,3-dimethylbutanoic acid, providing a comprehensive set of parameters for unambiguous identification .
Structural Characteristics
(R)-2-amino-2,3-dimethylbutanoic acid features a central carbon (alpha carbon) that is quaternary, bearing four substitutions: an amino group (-NH₂), a carboxyl group (-COOH), a methyl group (-CH₃), and an isopropyl group (-CH(CH₃)₂). The R-configuration specifically defines the three-dimensional arrangement of these substituents around the chiral center .
The structure can be characterized as a branched-chain alpha-amino acid with additional methyl substitution at the alpha position. This alpha-methyl substitution distinguishes it from the proteinogenic amino acid valine, making it an alpha-methylated derivative of valine .
Physical and Chemical Properties
Physical State and Appearance
Based on commercial supplier information, (R)-2-amino-2,3-dimethylbutanoic acid typically appears as a solid at standard temperature and pressure. The physical properties of this compound impact its handling characteristics in laboratory and industrial settings .
Chirality and Optical Activity
As a compound with the R-configuration, (R)-2-amino-2,3-dimethylbutanoic acid exhibits specific optical rotation. This stereochemical property is significant for its biological activity and applications in asymmetric synthesis .
Property | Value |
---|---|
Physical State | Solid |
Enantiomeric Configuration | R (or D) |
Typical Commercial Purity | 95% to 99% |
Synthesis and Production
Protected Derivatives
The search results reference a protected form of this compound, (R)-N-FMOC-α-methylvaline (CAS: 616867-28-8), which features the fluorenylmethyloxycarbonyl (FMOC) protecting group on the amino function. This protected derivative is particularly valuable in solid-phase peptide synthesis where controlled reactivity of functional groups is essential .
The protected derivative has the following properties:
Property | Value |
---|---|
CAS Number | 616867-28-8 |
Molecular Formula | C₂₁H₂₃NO₄ |
Molecular Weight | 353.42 g/mol |
Physical State | Solid |
Typical Purity | 98% |
Enantiomeric Excess | 98% ee |
This protected form demonstrates the importance of (R)-2-amino-2,3-dimethylbutanoic acid in peptide chemistry workflows .
Applications and Research Significance
Peptide Synthesis
(R)-2-amino-2,3-dimethylbutanoic acid serves as a valuable building block in peptide synthesis. The alpha-methyl substitution introduces significant conformational constraints that can influence the secondary structure of resulting peptides. These structural modifications can enhance:
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Resistance to enzymatic degradation
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Conformational stability
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Receptor binding specificity and affinity
These properties make alpha-methylated amino acids, including (R)-2-amino-2,3-dimethylbutanoic acid, valuable tools in the development of peptide-based therapeutics with improved pharmacokinetic profiles .
Pharmaceutical Applications
In pharmaceutical research, (R)-2-amino-2,3-dimethylbutanoic acid may be incorporated into peptide-based drug candidates where enhanced metabolic stability is desired. The unique stereochemical and structural features of this compound can contribute to the development of drugs with:
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Increased half-life in biological systems
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Altered membrane permeability
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Modified receptor binding characteristics
These potential benefits highlight the importance of this compound in modern drug discovery efforts .
Biochemical Research
As a non-proteinogenic amino acid, (R)-2-amino-2,3-dimethylbutanoic acid provides researchers with a tool to study protein-peptide interactions and explore structure-activity relationships in biological systems. Its incorporation into peptides can yield valuable insights into fundamental biochemical processes and structure-function relationships .
Supplier Type | Typical Purity | Typical Packaging | Grade |
---|---|---|---|
Research Chemical Suppliers | 95.0% to 99% | 100mg, 500mg, 1g | Research/Analytical |
Industrial Suppliers | >97% to 99% | 25kg, 200kg | Industrial/Pharmaceutical |
Various quality certifications including ISO and REACH may accompany commercial products, particularly those intended for pharmaceutical or GMP applications .
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